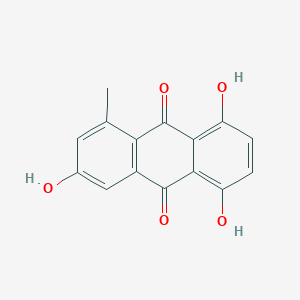
1,3-Benzodioxole-5-propanol, 6-amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-5-propanol, 6-amino- is an organic compound that features a benzodioxole ring structure with an amino group at the 6-position and a propanol group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-propanol, 6-amino- typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde in the presence of an acid catalyst.
Introduction of the Propanol Group: The propanol group can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with the benzodioxole derivative.
Amination: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the benzodioxole derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for 1,3-Benzodioxole-5-propanol, 6-amino- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole-5-propanol, 6-amino- can undergo various types of chemical reactions, including:
Oxidation: The propanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of 1,3-Benzodioxole-5-propanal or 1,3-Benzodioxole-5-propanoic acid.
Reduction: Formation of 1,3-Benzodioxole-5-propanamine.
Substitution: Formation of various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
1,3-Benzodioxole-5-propanol, 6-amino- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole-5-propanol, 6-amino- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist, modulating biochemical pathways and cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1,3-benzodioxole: Similar structure but lacks the propanol group.
1,3-Benzodioxole-5-propanal: Similar structure but has an aldehyde group instead of an amino group.
1,3-Benzodioxole-5-propanoic acid: Similar structure but has a carboxylic acid group instead of an amino group.
Uniqueness
1,3-Benzodioxole-5-propanol, 6-amino- is unique due to the presence of both an amino group and a propanol group on the benzodioxole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
189813-95-4 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
3-(6-amino-1,3-benzodioxol-5-yl)propan-1-ol |
InChI |
InChI=1S/C10H13NO3/c11-8-5-10-9(13-6-14-10)4-7(8)2-1-3-12/h4-5,12H,1-3,6,11H2 |
Clé InChI |
CXAQTSLSWPNTTN-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)CCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)
![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)


![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)



![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)
![lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane](/img/structure/B12557271.png)



![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)
